
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various hematological malignancies.
Wirkmechanismus
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This induces apoptosis in cancer cells that are dependent on BCL-2 for survival. N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has a high selectivity for BCL-2 over other anti-apoptotic proteins, such as B-cell lymphoma-extra large (BCL-XL) and myeloid cell leukemia-1 (MCL-1).
Biochemical and physiological effects:
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival, while sparing normal cells. This selectivity is due to the high expression of BCL-2 in cancer cells compared to normal cells. N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and cytarabine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its selectivity for BCL-2 over other anti-apoptotic proteins, such as BCL-XL and MCL-1, may limit its usefulness in certain experimental settings. Additionally, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has a short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for the development of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide and related compounds. These include:
1. Combination therapy: N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has shown synergistic effects when combined with other anti-cancer agents, such as rituximab and cytarabine. Further studies are needed to identify optimal combination therapies for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide have been identified in CLL and AML. Further studies are needed to identify biomarkers for other types of cancer.
3. Resistance mechanisms: Resistance to N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
4. Development of more potent and selective BCL-2 inhibitors: While N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a potent and selective BCL-2 inhibitor, there is still room for improvement in terms of potency and selectivity. The development of more potent and selective BCL-2 inhibitors may lead to improved clinical outcomes for patients with cancer.
In conclusion, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 protein, a promising target for cancer therapy. Its potent anti-tumor activity and selectivity for cancer cells make it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. Further studies are needed to optimize its clinical use and develop more potent and selective BCL-2 inhibitors.
Synthesemethoden
The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide involves several steps, including the formation of the thiazole ring, the introduction of the oxolane ring, and the attachment of the carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been extensively studied for its potential use in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has shown potent anti-tumor activity against BCL-2-dependent cancer cells, both in vitro and in vivo. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory CLL and AML.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-10-9(14-6)11-8(12)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFGDQUTOYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

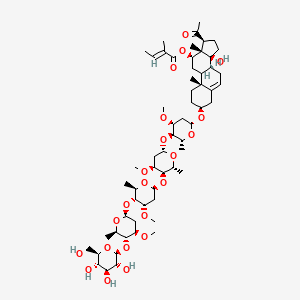
![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)
methanol](/img/structure/B2640732.png)
![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)
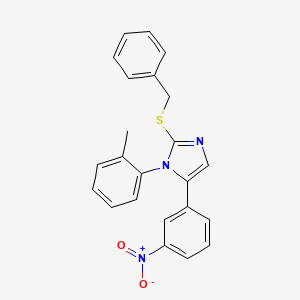
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)
![2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B2640739.png)
![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)
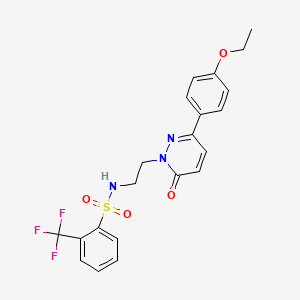
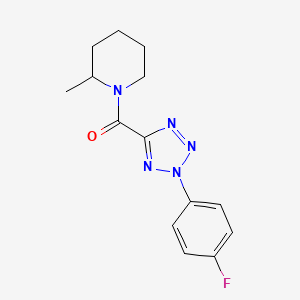
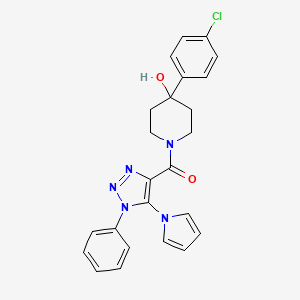
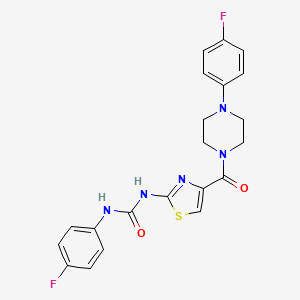
![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)